5-Fluoro-thiazolo[5,4-b]pyridin-2-ol
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Overview
Description
5-Fluoro-thiazolo[5,4-b]pyridin-2-ol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a fluorine atom at the 5-position and a hydroxyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 5-Fluoro-thiazolo[5,4-b]pyridin-2-ol typically involves the annulation of a thiazole ring to a pyridine ringThe reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired heterocyclic structure .
Chemical Reactions Analysis
5-Fluoro-thiazolo[5,4-b]pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of enzyme inhibition and other biological activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Fluoro-thiazolo[5,4-b]pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways and processes, depending on the specific enzyme targeted .
Comparison with Similar Compounds
5-Fluoro-thiazolo[5,4-b]pyridin-2-ol can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
Thiazolo[5,4-b]pyridine: Lacks the fluorine and hydroxyl groups, which may result in different biological activities.
5-Chloro-thiazolo[5,4-b]pyridin-2-ol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological properties.
Thiazolo[4,5-b]pyridine: Different fusion pattern of the thiazole and pyridine rings, leading to distinct chemical and biological characteristics.
Properties
IUPAC Name |
5-fluoro-1H-[1,3]thiazolo[5,4-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2OS/c7-4-2-1-3-5(9-4)11-6(10)8-3/h1-2H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHPJDZKQNIXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)S2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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